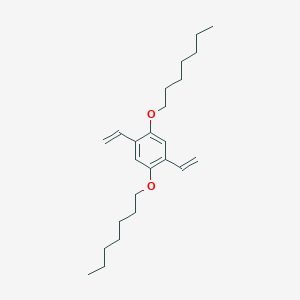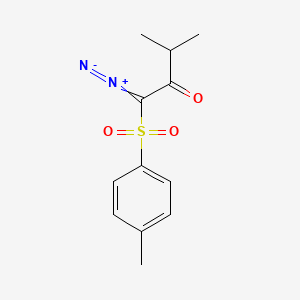
1-Diazonio-3-methyl-1-(4-methylbenzene-1-sulfonyl)but-1-en-2-olate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Diazonio-3-methyl-1-(4-methylbenzene-1-sulfonyl)but-1-en-2-olate is a chemical compound known for its unique structure and reactivity. It contains a diazonium group, a sulfonyl group, and a butenolate moiety, making it an interesting subject for various chemical studies and applications.
Vorbereitungsmethoden
The synthesis of 1-Diazonio-3-methyl-1-(4-methylbenzene-1-sulfonyl)but-1-en-2-olate typically involves the following steps:
Formation of the diazonium salt: This is achieved by reacting an aromatic amine with nitrous acid, usually generated in situ from sodium nitrite and hydrochloric acid.
Introduction of the sulfonyl group: The diazonium salt is then reacted with a sulfonyl chloride, such as 4-methylbenzenesulfonyl chloride, under basic conditions to form the sulfonylated intermediate.
Formation of the butenolate moiety:
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
1-Diazonio-3-methyl-1-(4-methylbenzene-1-sulfonyl)but-1-en-2-olate undergoes various types of chemical reactions, including:
Substitution reactions: The diazonium group can be replaced by other nucleophiles, such as halides, cyanides, or hydroxides, leading to a variety of substituted products.
Reduction reactions: The diazonium group can be reduced to form the corresponding amine.
Coupling reactions: The compound can participate in azo coupling reactions with phenols or aromatic amines to form azo compounds.
Common reagents used in these reactions include sodium nitrite, hydrochloric acid, sulfonyl chlorides, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Diazonio-3-methyl-1-(4-methylbenzene-1-sulfonyl)but-1-en-2-olate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-Diazonio-3-methyl-1-(4-methylbenzene-1-sulfonyl)but-1-en-2-olate involves its reactivity as a diazonium compound. The diazonium group is highly electrophilic, allowing it to participate in various substitution and coupling reactions. The sulfonyl group enhances the compound’s stability and reactivity, while the butenolate moiety provides additional sites for chemical modification.
Vergleich Mit ähnlichen Verbindungen
1-Diazonio-3-methyl-1-(4-methylbenzene-1-sulfonyl)but-1-en-2-olate can be compared with other diazonium compounds, such as:
1-Diazonio-3-methyl-1-(4-chlorobenzene-1-sulfonyl)but-1-en-2-olate: Similar structure but with a chloro substituent instead of a methyl group.
1-Diazonio-3-methyl-1-(4-nitrobenzene-1-sulfonyl)but-1-en-2-olate: Contains a nitro group, which significantly alters its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of stability and reactivity, making it suitable for a wide range of chemical transformations and applications.
Eigenschaften
CAS-Nummer |
394213-35-5 |
|---|---|
Molekularformel |
C12H14N2O3S |
Molekulargewicht |
266.32 g/mol |
IUPAC-Name |
1-diazo-3-methyl-1-(4-methylphenyl)sulfonylbutan-2-one |
InChI |
InChI=1S/C12H14N2O3S/c1-8(2)11(15)12(14-13)18(16,17)10-6-4-9(3)5-7-10/h4-8H,1-3H3 |
InChI-Schlüssel |
BPDJYHYNEQRLLW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(=[N+]=[N-])C(=O)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1(3H)-Isobenzofuranone, 3-[2-(4-methoxy-3-methylphenyl)-2-oxoethyl]-](/img/structure/B14248344.png)


![N-Cyclopentyl-4-[2-ethyl-4-(3-ethylphenyl)-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B14248359.png)
![3-[(2-Oxo-2H-1-benzopyran-7-yl)oxy]propanal](/img/structure/B14248379.png)
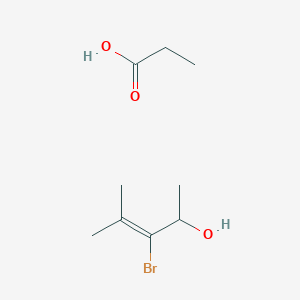
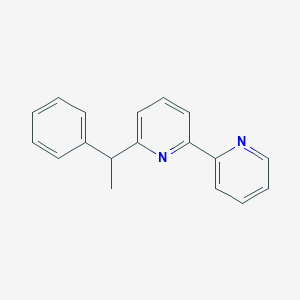
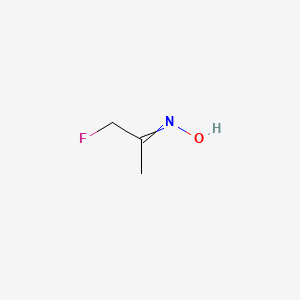
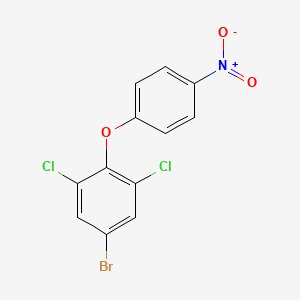
![Benzenamine, N-[2-(ethenylsulfonyl)ethyl]-2,6-difluoro-](/img/structure/B14248410.png)
![Cyclohexanone, 2-[(trifluoromethyl)thio]-](/img/structure/B14248431.png)
![(5S)-1-(3-Chlorophenyl)-5-[(ethanesulfonyl)methyl]piperazin-2-one](/img/structure/B14248439.png)
